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METHOXYCHLOR, [RING-14C(U)]

Cat. No.: B1141429
CAS No.: 105367-23-5
M. Wt: 369.86
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Description

Historical Context of Academic Inquiry into Organochlorine Compounds and Methoxychlor (B150320)

The academic and regulatory focus on organochlorine compounds began with the widespread use of Dichlorodiphenyltrichloroethane (DDT) as a highly effective insecticide in the 1940s. scholaris.canih.govmdpi.com However, over time, the environmental persistence and bioaccumulative properties of DDT and its metabolites raised significant concerns, leading to bans in many countries. mdpi.comnih.gov This prompted the development and use of alternative organochlorine pesticides.

Methoxychlor, a structural analogue of DDT, was introduced as a substitute, believed to be less persistent and have lower toxicity. acs.orgguidechem.com It was used extensively against a wide range of pests on agricultural crops, in livestock, and for public health vector control. nih.govnih.gov Despite being considered more biodegradable than DDT, scientific inquiry revealed that methoxychlor is persistent in the environment, particularly in sediments, and has the potential to bioaccumulate in various organisms. nih.govtandfonline.comun.org This discovery has led to extensive research into its environmental fate and effects, with many studies employing radiolabeled methoxychlor to accurately track its degradation and movement. tandfonline.comun.org The use of methoxychlor has since been significantly reduced or banned in many regions, including the United States and the European Union. pops.int

Methodological Advantages of [RING-14C(U)] Tracers in Environmental and Biological Studies

The use of methoxychlor specifically labeled with Carbon-14 (B1195169) uniformly in its phenyl rings—designated as [RING-14C(U)]—offers distinct methodological advantages for research. This specific labeling ensures that the radioactive tracer remains with the core benzene (B151609) ring structure of the molecule, even as the compound undergoes various transformations.

In environmental fate studies, this is crucial for tracking the degradation pathways of the parent compound. For example, research using [RING-14C(U)] methoxychlor has been able to determine its persistence and breakdown in soil and sediment under different conditions. Studies have shown that under anaerobic (low-oxygen) conditions in soil and sediment, methoxychlor degrades more rapidly than in aerobic (high-oxygen) environments. guidechem.comtandfonline.comnih.govasm.org The use of the ring-labeled compound allowed researchers to identify and quantify major degradation products, such as dechlorinated and demethylated derivatives, providing a clear picture of the transformation process. nih.govtandfonline.com

In biological studies, the [RING-14C(U)] tracer enables detailed investigation of metabolism in various organisms.

Fungi: Research on the white rot fungus Phanerochaete chrysosporium used [ring-¹⁴C]methoxychlor to show that the fungus could mineralize the compound and identified key metabolites, demonstrating both dechlorination and hydroxylation as initial steps in its breakdown. usda.gov

Fish: In studies with rainbow trout and common carp (B13450389), [¹⁴C]methoxychlor was used to investigate species-specific differences in metabolism, revealing how the pesticide is processed and what residues remain in tissues like the liver and fillet. researchgate.net

Bivalves: Experiments with the brackish water bivalve Corbicula japonica used [ring-U-¹⁴C]MXC to determine bioconcentration factors and the metabolic fate of the compound, identifying demethylated metabolites and their conjugates. tandfonline.com

The stability of the ring label ensures that even if side chains are cleaved, the core of the molecule can still be tracked, preventing an underestimation of the compound's persistence and the presence of its core structural derivatives in the environment or an organism. nih.gov This provides a more complete and accurate assessment of the environmental and biological fate of methoxychlor.

Research Findings

Academic studies utilizing Methoxychlor, [RING-14C(U)] have generated specific data on its behavior in various systems.

Table 1: Degradation Half-Life of Methoxychlor in Sediment This table shows the persistence of methoxychlor under different environmental conditions in sediment.

Sediment TypeRedox ConditionIncubation TemperatureHalf-Life
Lake and PondNitrogen Aeration (Eh < -50 mv)22.5°C<28 days
Lake and PondStatic Aerobic (Eh 220 to 464 mv)22.5°C49 to 55 days
Lake and PondAir-Purged (Eh 220 to 464 mv)22.5°C115 to 206 days
Data sourced from laboratory studies on ¹⁴C-ring-labelled methoxychlor in lake and pond sediments. tandfonline.com

Table 2: Bioconcentration and Metabolism of [¹⁴C]Methoxychlor in Corbicula japonica This table details the uptake and elimination of methoxychlor in a brackish water bivalve.

ParameterValue
Bioconcentration Factor (Steady State)2010
Depuration Half-Life2.2 days
Data from a 28-day exposure study followed by a 14-day depuration phase. tandfonline.com

Table 3: Identified Metabolites and Degradation Products of Methoxychlor This table lists various compounds formed from the breakdown of methoxychlor in different biological and environmental systems.

SystemProduct
Water (Hydrolysis)Anisoin (B85897)
Water (Hydrolysis)Anisil
Water (Hydrolysis)DMDE [2,2-bis(p-methoxyphenyl)-1,1-dichloroethylene]
Sediment (Aerobic)Mono- and dihydroxy (demethylated) derivatives of methoxychlor
Sediment (Anaerobic)Dechlorinated methoxychlor (DMDD)
Fungus (P. chrysosporium)1,1-dichloro-2,2-bis(4-methoxyphenyl)ethane
Fungus (P. chrysosporium)2,2,2-trichloro-1,1-bis(4-methoxyphenyl)ethanol
Fungus (P. chrysosporium)2,2-dichloro-1,1-bis(4-methoxyphenyl)ethanol
Bivalve (C. japonica)Mono- and bis-demethylated Methoxychlor
Bivalve (C. japonica)Sulphate conjugates of demethylated Methoxychlor
Rat Liver Microsomes2-(para-hydroxyphenyl)-2-(para-methoxyphenyl)-1,1,1-trichloroethane
Rat Liver Microsomes2,2-bis(para-hydroxyphenyl)-1,1,1-trichloroethane
Rat Liver Microsomes4,4'-dihydroxybenzophenone
Data compiled from studies on hydrolysis, sediment degradation, and metabolism in various organisms. acs.orgnih.govtandfonline.comusda.govtandfonline.com

Properties

CAS No.

105367-23-5

Molecular Formula

C16H15Cl3O2

Molecular Weight

369.86

Origin of Product

United States

Metabolic Pathways and Biotransformation Mechanisms of Methoxychlor, Ring 14c U

In Vivo Metabolic Fate Studies

In vivo research in several mammalian species has revealed that methoxychlor (B150320) is metabolized through a series of reactions primarily occurring in the liver. govinfo.gov These transformations are crucial for its detoxification and subsequent excretion from the body. cfs.gov.hk

Mammalian Species (e.g., Rats, Mice, Goats)

Studies in rats, mice, and goats have demonstrated that the primary metabolic pathways for methoxychlor involve demethylation, hydroxylation, dechlorination, and dehydrochlorination. cdc.govun.org These initial reactions, known as Phase I metabolism, are followed by Phase II conjugation processes to facilitate excretion. cdc.govca.gov

The principal metabolic route for methoxychlor in mammals is sequential O-demethylation of the two methoxy (B1213986) groups, a reaction catalyzed by cytochrome P450 (CYP) enzymes in the liver. cdc.govca.govnih.gov This process yields mono-hydroxylated (mono-OH-M) and then di-hydroxylated (bis-OH-M or HPTE) phenolic metabolites. cdc.govnih.gov These metabolites are considered to be the estrogenic forms of the compound. nih.gov

In addition to demethylation, ring hydroxylation can also occur, leading to the formation of catechol products. nih.gov Studies with rat liver microsomes have shown that a novel ring-hydroxylated metabolite can be formed. nih.gov The formation of a catechol metabolite, tris-OH-M, can proceed through two different pathways: either by O-demethylation followed by ring-hydroxylation, or via ring-hydroxylation and subsequent O-demethylation. nih.gov

Table 1: Major Demethylation and Hydroxylation Metabolites of Methoxychlor

Precursor Metabolite Description
Methoxychlor Mono-hydroxy methoxychlor (mono-OH-M) Result of a single demethylation event. cdc.gov
Mono-hydroxy methoxychlor Bis-hydroxy methoxychlor (bis-OH-M / HPTE) Result of a second demethylation event. cdc.gov
Methoxychlor Ring-OH-methoxychlor Result of direct hydroxylation of the aromatic ring. nih.gov
Mono-hydroxy methoxychlor or Ring-OH-methoxychlor Tris-hydroxy methoxychlor (tris-OH-M) A catechol product formed through further hydroxylation or demethylation. nih.gov

Alongside demethylation and hydroxylation, methoxychlor and its metabolites can undergo dechlorination and dehydrochlorination reactions. cdc.govun.org These reactions involve the removal of chlorine atoms from the trichloroethane group. For instance, bis-hydroxy-diphenylacetic acid and bis-hydroxy-benzophenone are metabolites formed through dechlorination and subsequent oxidation. cdc.gov Another metabolite, methoxy diphenyl dichloroethylene (MDDE), is formed through dehydrochlorination. cdc.gov These reactions contribute to the diversity of methoxychlor metabolites found in excreta. cdc.gov

The phenolic metabolites produced during Phase I metabolism, such as mono-OH-M and HPTE, are substrates for Phase II conjugation reactions. nih.gov The most prominent of these is glucuronidation, where glucuronic acid is attached to the hydroxyl groups, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). cdc.govnih.gov Sulfation, the addition of a sulfate (B86663) group catalyzed by sulfotransferases (SULTs), also occurs. nih.govnih.gov These conjugation processes significantly increase the water solubility of the metabolites, which is a critical step for their detoxification and elimination from the body via bile and urine. ca.govnih.gov In rats, a doubly conjugated metabolite, bis-OH-MXC 4-O-sulfate 4'-O-glucuronide, has been identified, highlighting the complexity of these pathways. nih.gov While glucuronidation is a major pathway, studies in some species suggest it may be less efficient than the initial formation of the endocrine-active metabolites. nih.gov

Following administration of [RING-14C(U)]-labeled methoxychlor, radioactivity is widely distributed throughout the body. govinfo.gov However, there is a preferential distribution to fatty tissues. govinfo.gov Studies in goldfish have shown accumulation in the gall bladder and unexpectedly high levels of radioactivity in the cerebrospinal fluid. researchgate.net In channel catfish, radiolabeled methoxychlor and its metabolites, including the unconjugated forms OH-MXC and HPTE, were found in various tissues such as muscle, visceral fat, brain, and gonads. nih.gov The liver, as the primary site of metabolism, shows high concentrations of metabolites. nih.govresearchgate.net In rats, covalent binding of reactive metabolites to liver microsomal components has been observed, indicating potential for cellular interactions. nih.gov

The vast majority of an ingested dose of methoxychlor is eliminated from the body as metabolites. cfs.gov.hkcdc.govun.org The primary route of excretion is through the feces via biliary excretion. govinfo.govcdc.govcdc.gov Urinary excretion accounts for a smaller portion of the eliminated dose. cdc.govcdc.gov For example, in mice, approximately 10% of the administered dose is excreted in the urine. cdc.gov In goats, a significant portion of the dose is excreted in the feces within a few days, with metabolites accounting for the majority of the radioactivity. govinfo.gov The rapid clearance of methoxychlor is largely due to its efficient metabolism and subsequent excretion of water-soluble conjugates. ca.gov

Table 2: Excretion of 14C-Labeled Methoxychlor in Different Species

Species Primary Excretion Route Secondary Excretion Route Key Findings
Mice Feces Urine (~10% of dose) cdc.gov 98% of an oral dose eliminated within 24 hours. nih.gov
Goats Feces Urine 40.5-67.5% of the dose excreted in feces within 3 days. govinfo.gov
Rats Feces (via biliary excretion) govinfo.gov Urine Rapid excretion of metabolites.
Chickens Feces and Urine Eggs (predominantly in yolk) 22 metabolites identified in feces and 14 in urine. nih.gov

Aquatic Species (e.g., Fish, Bivalves, Seaweeds)

The biotransformation of Methoxychlor in aquatic environments is species-dependent, involving a series of metabolic reactions that alter its structure and potential toxicity.

Biotransformation in Fish Liver Slices (e.g., Rainbow Trout, Common Carp)

In vitro studies using precision-cut liver slices and isolated primary hepatocytes from fish have proven valuable for elucidating the metabolic pathways of Methoxychlor. In juvenile rainbow trout (Oncorhynchus mykiss), liver slices rapidly metabolize Methoxychlor primarily through sequential O-demethylation followed by conjugation. core.ac.uk The major metabolites formed are mono- and bis-hydroxylated methoxychlor (mono-OH-MXC and bis-OH-MXC), which are then predominantly conjugated with glucuronic acid to form their respective glucuronides. core.ac.uk Unconjugated forms of these hydroxylated metabolites are detected only as minor products in this species. core.ac.uk

Studies comparing rainbow trout and common carp (B13450389) (Cyprinus carpio) have revealed species-specific differences in metabolite patterns. cdc.gov Although oxidative O-demethylation occurs in both species, the subsequent formation of glucuronide conjugates is approximately three times higher in rainbow trout hepatocytes than in those of common carp. jst.go.jp Despite these differences in conjugation efficiency, the in vitro intrinsic clearance rates of methoxychlor did not differ significantly between trout and carp hepatocytes. nih.govacs.org Research has confirmed that the metabolite patterns observed in vitro with hepatocytes are qualitatively comparable to those found in the liver in vivo, validating the use of these models for predicting metabolic fate. cdc.govacs.org In largemouth bass (Micropterus salmoides), liver analysis following exposure also confirmed the presence of the parent compound and its mono-demethylated metabolite, OH-MXC, with the bis-demethylated metabolite, HPTE, being detected in only one sample. nih.gov

Table 1: Major Metabolites of Methoxychlor in Fish Liver Preparations

Species Preparation Type Major Metabolic Pathway(s) Key Metabolites Identified Reference(s)
Rainbow Trout (Oncorhynchus mykiss) Liver Slices / Hepatocytes O-demethylation, Glucuronidation mono-OH-MXC glucuronide, bis-OH-MXC glucuronide core.ac.ukjst.go.jp
Common Carp (Cyprinus carpio) Hepatocytes O-demethylation, Glucuronidation OH-MXC, HPTE, and their glucuronides cdc.govjst.go.jp
Largemouth Bass (Micropterus salmoides) Liver (in vivo) O-demethylation OH-MXC, HPTE nih.gov
Metabolic Profiles in Invertebrates (e.g., Corbicula japonica)

In the brackish water bivalve Corbicula japonica, the metabolism of [¹⁴C]methoxychlor occurs, though the parent compound is largely excreted unchanged. researchgate.net Biotransformation experiments identified mono- and bis-demethylated methoxychlor as minor metabolites. nih.govresearchgate.net These metabolites were further conjugated with sulphate. researchgate.net Notably, no glycoside conjugates, such as glucuronides, were detected in this invertebrate species. researchgate.net

Demethylation and Conjugation in Aquatic Organisms

A primary and crucial step in the biotransformation of Methoxychlor across various aquatic species is O-demethylation. jst.go.jp This process, catalyzed by cytochrome P450 monooxygenases, removes one or both of the methoxy groups from the phenyl rings, creating the more polar and estrogenic metabolites, mono-OH-MXC and bis-OH-MXC (also known as HPTE). core.ac.uknih.gov

Following demethylation, these phenolic metabolites undergo Phase II conjugation reactions to facilitate excretion. In fish like the rainbow trout and common carp, the principal conjugation pathway is glucuronidation, where UDP-glucuronosyltransferase (UGT) enzymes attach glucuronic acid to the hydroxyl groups. core.ac.ukjst.go.jp In channel catfish, both glucuronidation and sulfonation of the demethylated metabolites have been observed. acs.org In contrast, in the bivalve Corbicula japonica, the detected conjugation pathway involves sulfation, with no evidence of glucuronide formation. researchgate.net

Xenobiotic Metabolic Fate in Marine Algae

Information on the specific metabolic degradation of Methoxychlor in marine algae is limited. epa.gov Studies on seaweeds such as Ulva lactuca, Enteromorpha linza, and Rhodymenia pseudopalmata indicate that these organisms can remove pesticides like methoxychlor from the water through adsorption and/or absorption. epa.gov However, the extent to which they degrade the compound is not well established. epa.gov It is suggested that seaweeds may play a role in the fate of such pesticides, potentially degrading them or transferring them to higher trophic levels. epa.gov

Other research indicates that methoxychlor can bioaccumulate in phytoplankton. cdc.govnih.gov General studies on xenobiotic metabolism in calcareous marine algae suggest they have a very limited capacity to metabolize such compounds through common pathways like oxidation or hydrolysis. core.ac.uk While microorganisms in aquatic systems are known to degrade pesticides, the specific role and metabolic pathways of algae in methoxychlor transformation remain an area for further investigation. acs.orgacs.org

In Vitro Biotransformation Investigations

In vitro laboratory models, particularly using liver sub-cellular fractions, have been instrumental in identifying the specific enzymes and mechanisms involved in Methoxychlor metabolism.

Hepatic Microsomal Studies and Enzyme Induction (e.g., CYP Isozymes)

Hepatic microsomal studies have confirmed that cytochrome P450 (CYP) enzymes are central to the initial biotransformation of Methoxychlor. nih.gov The activation of methoxychlor to its estrogenic metabolites, OH-MXC and HPTE, is catalyzed by these monooxygenases. nih.gov

In fish, specific CYP families have been implicated. Studies in channel catfish (Ictalurus punctatus) have provided evidence for the roles of CYP1 and CYP3A family isozymes in the demethylation of methoxychlor. nih.govnih.gov Treatment of channel catfish with 3-methylcholanthrene (B14862) (3-MC), a known CYP1A inducer, significantly increased the rate of methoxychlor metabolism, leading to higher production of OH-MXC and HPTE. nih.govresearchgate.net This suggests that co-exposure to CYP1 inducers could accelerate the formation of these estrogenic metabolites. nih.govresearchgate.net In largemouth bass, exposure to methoxychlor resulted in increased hepatic testosterone (B1683101) 6β-hydroxylase activity, which is reflective of increased CYP3A activity. researchgate.net

Conversely, pretreatment of channel catfish with methoxychlor itself led to a significant reduction in the rates of its own biotransformation by liver microsomes. nih.gov In studies using rat and human liver microsomes, methoxychlor and its metabolite HPTE were found to be potent inhibitors of certain CYP isozymes, including CYP2C9, CYP2C11, CYP2C19, and CYP2C6. epa.gov The activation of methoxychlor can also lead to the formation of reactive intermediates that bind covalently to microsomal proteins, a process mediated by CYP enzymes. researchgate.netnih.gov

Table 2: Role of CYP Isozymes in Methoxychlor Metabolism from In Vitro Studies

Organism In Vitro System Key Findings Implicated CYP Isozymes Reference(s)
Channel Catfish (Ictalurus punctatus) Liver Microsomes Demethylation to OH-MXC and HPTE. Metabolism enhanced by 3-MC induction. CYP1 family, CYP3A family nih.govnih.gov
Largemouth Bass (Micropterus salmoides) Liver (in vivo) Increased testosterone 6β-hydroxylase activity after MXC exposure. CYP3A researchgate.net
Rat Liver Microsomes Covalent binding of metabolites to proteins. Inhibition of specific CYPs. CYP2C11, CYP2B epa.govicdst.org

Compound Names Table

Abbreviation / Common NameFull Chemical Name
Methoxychlor (MXC)1,1,1-Trichloro-2,2-bis(p-methoxyphenyl)ethane
Methoxychlor, [RING-14C(U)]1,1,1-Trichloro-2,2-bis(p-methoxyphenyl)ethane, [RING-14C(U)]
mono-OH-MXC2-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-1,1,1-trichloroethane
bis-OH-MXC / HPTE2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane
3-methylcholanthrene (3-MC)3-Methylcholanthrene
mono-OH-MXC glucuronide2-(4-hydroxyphenyl)-2-(4-methoxyphenyl)-1,1,1-trichloroethane glucuronide
bis-OH-MXC glucuronide2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane glucuronide
de-Cl-MXC1,1-dichloro-2,2-bis(4-methoxyphenyl)ethane
MXC-CN2,2-bis(4-methoxyphenyl)acetonitrile
beta-naphthoflavone (BNF)beta-Naphthoflavone

Precision-Cut Liver Slice Preparations and Species Differences

Precision-cut liver slices are a valuable in vitro tool for studying the metabolism of xenobiotics like methoxychlor because they maintain the structural integrity and cellular diversity of the liver. Studies using these preparations have revealed significant species-specific differences in the metabolic pathways of methoxychlor. These differences are often attributed to variations in the substrate specificity of cytochrome P450 (CYP450) monooxygenase enzymes among species.

In vitro studies using liver slices from Sprague-Dawley male rats, CD-1 male mice, male Japanese quail, and juvenile rainbow trout demonstrated distinct metabolic profiles for [14C]methoxychlor.

Rat (Sprague-Dawley male): Methoxychlor is rapidly metabolized primarily through sequential O-demethylation to form bis-OH-MXC. This metabolite then undergoes glucuronidation to form bis-OH-MXC glucuronide. A unique metabolite to rats, bis-OH-MXC 4-O-sulphate 4′-O-glucuronide, has also been identified. Mono-OH-MXC glucuronide was not detected in these preparations.

Mouse (CD-1 male): The primary metabolic route involves the formation of mono-OH-MXC and its subsequent glucuronide conjugate. Only minor amounts of bis-OH-MXC glucuronide are formed. A reductively dehalogenated metabolite, dechlorinated mono-OH-MXC glucuronide, was uniquely observed in mouse liver slice preparations.

Japanese Quail (male): Similar to the mouse, the main metabolic pathway is the formation of mono-OH-MXC and its glucuronide conjugate. Very little bis-OH-MXC glucuronide is produced.

Rainbow Trout: Liver slices from rainbow trout produce comparable amounts of both mono- and bis-OH-MXC glucuronide as the major metabolites. The unconjugated forms of these metabolites are present only as minor products.

These findings highlight that while both rat and trout liver slices can metabolize both methoxychlor and mono-OH-MXC, mouse and Japanese quail preparations primarily metabolize only the parent compound, methoxychlor.

Table 1: Major Metabolites of Methoxychlor in Liver Slices of Different Species

SpeciesPrimary Metabolic PathwayMajor MetabolitesUnique Metabolites
RatSequential O-demethylation and glucuronidationbis-OH-MXC glucuronidebis-OH-MXC 4-O-sulphate 4′-O-glucuronide
MouseO-demethylation and glucuronidationmono-OH-MXC, mono-OH-MXC glucuronidedechlorinated mono-OH-MXC glucuronide
Japanese QuailO-demethylation and glucuronidationmono-OH-MXC, mono-OH-MXC glucuronide
Rainbow TroutO-demethylation and glucuronidationmono-OH-MXC glucuronide, bis-OH-MXC glucuronide

Data sourced from multiple studies.

Microbial Metabolism and Detoxification Pathways

Microorganisms play a significant role in the environmental degradation of methoxychlor. Various bacterial and fungal species have been identified that can transform methoxychlor through several key pathways, leading to its detoxification.

O-Demethylation by Bacterial Species (e.g., Bradyrhizobium sp.)

O-demethylation is a well-known Phase I metabolic reaction in eukaryotes and has also been observed in prokaryotes. A bacterial strain identified as Bradyrhizobium sp. strain 17-4, isolated from river sediment, is capable of mediating the oxidative transformation of methoxychlor, which includes O-demethylation. This process yields a monophenolic derivative, 1,1,1-trichloro-2-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethane (Mono-OH), as the primary degradation product.

Interestingly, this bacterial strain exhibits high enantioselectivity, preferentially forming the (S)-Mono-OH isomer with nearly 100% selectivity. Further sequential O-demethylation leads to the formation of the bis-phenolic derivative, 1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane (Bis-OH). Studies have also shown that Bradyrhizobium elkanii and closely related strains can degrade methoxychlor through similar O-demethylation and oxidative dechlorination pathways, ultimately leading to the cleavage of the phenyl ring and mineralization. In contrast, another species, Bradyrhizobium japonicum, does not degrade methoxychlor at all.

Oxidative Dechlorination Processes

In conjunction with O-demethylation, oxidative dechlorination of the side chain of methoxychlor occurs. This process is also mediated by bacteria such as Bradyrhizobium sp. strain 17-4. The breakdown of methoxychlor proceeds more rapidly when the starting material is a reductively dechlorinated form of the compound.

Environmental Fate and Degradation Dynamics of Methoxychlor, Ring 14c U

Persistence and Transformation in Abiotic Compartments

Abiotic factors such as water and sunlight play a significant role in the initial transformation of Methoxychlor (B150320) in the environment. These processes, while sometimes slow, are critical first steps in the pesticide's degradation cascade.

Hydrolytic Stability and Degradation Kinetics

Methoxychlor exhibits relative stability in water, with its hydrolysis rate being heavily dependent on pH. In neutral to acidic conditions, the compound hydrolyzes slowly. For instance, the hydrolysis half-life of methoxychlor in water at 27°C and a pH of 7 is estimated to be approximately 367 days. nih.gov The stability increases in slightly alkaline conditions, with an estimated half-life of 5.5 years at pH 9. nih.gov However, under strongly alkaline conditions (pH 13), degradation accelerates significantly. nih.gov The primary products identified from the chemical hydrolysis of methoxychlor include anisoin (B85897) and anisil. chemicalbook.com

Interactive Data Table: Hydrolytic Half-Life of Methoxychlor at 27°C

pHEstimated Half-LifeSource
3-7367 days nih.gov
9270 days nih.gov
95.5 years nih.gov
130.21 days nih.gov

Phototransformation Pathways in Aqueous and Soil Environments

Photodegradation, or photolysis, is another key abiotic pathway for Methoxychlor. On soil surfaces, photolysis can occur, but its impact is limited to the top few millimeters where sunlight can penetrate. un.org In aqueous environments, the rate of photolysis is influenced by water clarity and latitude, with a midsummer half-life estimated at 4.5 months in distilled water at 40° N latitude. nih.gov When irradiated with ultraviolet light, Methoxychlor degrades into several products. In a milk medium, identified photoproducts included 1,1,4,4-tetrakis(4-methoxyphenyl)-2,3-dichloro-2-butene and 1,1,4,4-tetrakis(4-methoxyphenyl)-1,2,3-butatriene. chemicalbook.com

Biodegradation in Soil and Sediment Systems

Aerobic and Anaerobic Degradation of [RING-14C(U)]Methoxychlor

The degradation rate of Methoxychlor, [RING-14C(U)], is markedly different under aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. Numerous studies demonstrate that degradation is substantially faster in anaerobic environments. chemicalbook.comguidechem.com In one study, 90% of the applied Methoxychlor in an anaerobic soil was lost after three months. chemicalbook.comnih.gov In stark contrast, under aerobic conditions, only a minimal amount of mineralization to ¹⁴CO₂ was observed over extended periods. nih.govasm.org For example, after 410 days in an aerobic soil, only 0.3% of the compound was lost as carbon dioxide. chemicalbook.com

Research using water-sediment systems further confirms these findings. The half-life of Methoxychlor was found to be less than 28 days under anaerobic conditions (nitrogen aeration), compared to 49 to 55 days under static aerobic conditions and 115 to 206 days in air-purged flasks. researchgate.net A crucial finding is that a sequential anaerobic-to-aerobic condition can significantly enhance the complete mineralization of the compound. nih.govasm.org Soils first incubated anaerobically and then converted to aerobic conditions showed a 10- to 70-fold greater rate of ¹⁴CO₂ evolution than soils kept exclusively under aerobic conditions. nih.govasm.org

Interactive Data Table: Aerobic vs. Anaerobic Degradation of Methoxychlor

ConditionSystemDegradation Rate/Half-LifeSource
AnaerobicSoil90% loss after 3 months nih.gov, chemicalbook.com
AerobicSoil0.3% loss as ¹⁴CO₂ after 410 days chemicalbook.com
AnaerobicSediment-WaterHalf-life < 28 days researchgate.net
AerobicSediment-WaterHalf-life between 49 and 206 days researchgate.net

Identification and Fate of Degradation Products

The degradation of Methoxychlor, [RING-14C(U)], proceeds through several key reaction types, including dechlorination, dehydrochlorination, and O-demethylation, leading to a variety of intermediate products. researchgate.netresearchgate.net

Under anaerobic conditions, the primary degradation pathway is reductive dechlorination. nih.govasm.org The major product formed is 1,1-dichloro-2,2-bis(p-methoxyphenyl)ethane, often referred to as dechlorinated methoxychlor or DMDD. chemicalbook.comguidechem.comresearchgate.net

Further microbial action, particularly by bacteria like Bradyrhizobium sp., involves O-demethylation, where the methoxy (B1213986) groups (-OCH₃) on the phenyl rings are removed. asm.org This results in the formation of mono-hydroxy and di-hydroxy (demethylated) derivatives of both the parent Methoxychlor and its dechlorinated form, DMDD. nih.govresearchgate.net These products include 1,1,1-trichloro-2-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethane (Mono-OH) and 1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane (Bis-OH). asm.org These phenolic derivatives are generally more susceptible to further degradation and ring cleavage than the parent compound.

Interactive Data Table: Major Degradation Products of Methoxychlor

Product NameAbbreviationFormation Pathway/ConditionSource
1,1-dichloro-2,2-bis(p-methoxyphenyl)ethaneDMDDAnaerobic dechlorination researchgate.net, guidechem.com
1,1-dichloro-2,2-bis(p-methoxyphenyl)ethylene-Anaerobic degradation by Aerobacter aerogenes guidechem.com, chemicalbook.com
1,1,1-trichloro-2-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethaneMono-OHMicrobial O-demethylation asm.org
1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethaneBis-OHMicrobial O-demethylation asm.org
1,1-dichloro-2-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethanede-Cl-MonoDechlorination and O-demethylation asm.org
1,1-dichloro-2,2-bis(4-hydroxyphenyl)ethanede-Cl-BisDechlorination and O-demethylation asm.org
Anisoin-Hydrolysis chemicalbook.com
Anisil-Hydrolysis chemicalbook.com

Influence of Environmental Factors (e.g., Temperature, Organic Matter) on Biodegradation

The biodegradation of Methoxychlor, [RING-14C(U)] in the environment is significantly influenced by various abiotic factors, most notably temperature and the presence of organic matter. These factors can alter the rate and extent of microbial degradation processes.

Temperature plays a critical role in the metabolic activity of microorganisms responsible for breaking down methoxychlor. Studies have consistently shown that the rate of methoxychlor degradation is temperature-dependent. researchgate.net For instance, in an anaerobic biodegradation study using methanogenic granular sludge as an inoculum, the removal rates of methoxychlor from polluted soil increased by a factor of 1.2 to 1.7 as the temperature was raised from 12°C to 30°C. researchgate.net At 30°C, methoxychlor concentration decreased by 90% within the first two weeks, compared to a 78% decrease at 12°C. pops.int However, this initial rapid loss was observed to plateau, leaving a persistent residual amount for the remainder of the experiment. pops.int In general, higher temperatures tend to increase the mineralization potential for organic pollutants, as elevated temperatures enhance microbial bioactivity. nih.gov

The presence and type of organic matter also exert a considerable influence on methoxychlor's fate. The addition of dissolved organic matter from natural waters has been shown to accelerate the photodegradation of methoxychlor in water under irradiation. pops.int Conversely, the biodegradation process can be linked to the availability of soil organic matter. Some research suggests that the disappearance of methoxychlor from soil may level off after the native soil organic matter has been exhausted, indicating that cometabolic processes might be responsible for its degradation. researchgate.net In some cases, a higher organic carbon content does not necessarily lead to increased residue formation; the addition of compost to soil has been observed to increase the mineralization of other aromatic compounds while decreasing the formation of bound residues. researchgate.net The molecular composition of dissolved organic matter itself is dynamic and is affected by factors like pH and temperature, which in turn can influence biological decomposition processes. plos.org

Table 1: Influence of Temperature on Anaerobic Biodegradation of Methoxychlor in Soil

Temperature (°C) Initial Concentration Concentration Decrease (First 2 Weeks) Reference
12 Polluted Soil 78% pops.int
22 Polluted Soil Not Specified researchgate.net
30 Polluted Soil 90% pops.int

Data derived from a study on anaerobic methoxychlor degradation in field-polluted sandy clay loam soil. researchgate.netpops.int

Environmental Distribution and Transport Mechanisms

The distribution of Methoxychlor, [RING-14C(U)] in the environment is governed by its physicochemical properties, which dictate its movement and partitioning between air, water, soil, and sediment. Key mechanisms controlling its transport include adsorption/desorption processes and the potential for long-range atmospheric movement.

Adsorption and Desorption to Soil and Sediment Matrices

Methoxychlor exhibits a strong tendency to adsorb to soil and sediment particles. pops.int This process is largely controlled by the compound's propensity to sorb to and desorb from constituents of the solid phase, which in turn affects its bioavailability, mobility, and degradation rate. ecetoc.orgscirp.org The sorption process involves the partitioning of the compound between the liquid phase (water) and solid phases, such as organic matter and clay minerals. ecetoc.orgresearchgate.net

Studies have shown that methoxychlor partitions rapidly into sediment when introduced into sediment-water systems. pops.int The texture of soils is an important factor, and the compound adsorbs strongly to soil, often resulting in higher concentrations in soil compared to water. pops.int This strong adsorption is a key reason why no correlation is often observed between its concentrations in water and soil. pops.int The adsorption process can be complex; it is often initially rapid but can continue to increase slowly over extended periods, which may be due to the diffusion of the compound into organic matter and intraparticle nanopores. ecetoc.org Desorption, conversely, is often a slow process, meaning the chemical is released gradually back into the environment, which can retard its uptake by microorganisms for mineralization. scirp.org

Sorption Coefficients and Environmental Mobility

The extent of methoxychlor's adsorption to soil and sediment is quantified by the soil adsorption coefficient (Koc), which is the distribution coefficient (Kd) normalized to the soil's organic carbon content. ecetoc.org A high Koc value indicates strong binding to soil and sediment and, consequently, low environmental mobility.

Methoxychlor is characterized by very high Koc values, indicating it is expected to be immobile in most soil environments and will adsorb strongly to suspended solids and sediment in aquatic systems. pops.int Measured Koc values in various sediments have been reported to range from 23,000 to 93,000. pops.intnih.gov The EPI Suite KOCWIN model predicts a similarly high soil adsorption coefficient (Koc) value of 26,890. pops.int This strong retention is primarily related to the soil's organic matter content, but clay content can also play a role in the retention of organochlorine pesticides. nih.gov Due to this high sorption potential, methoxychlor's mobility in soil is considered to be very low. cdc.gov

Table 2: Measured Soil Adsorption Coefficients (Koc) for Methoxychlor in Sediment

Sediment Fraction Measured Koc Value Reference
Sand 23,000 nih.gov
Coarse Silt 82,000 nih.gov
Medium Silt 88,000 nih.gov
Fine Silt 93,000 nih.gov
Clay 83,000 nih.gov

Source: Karickhoff et al. (1979), as cited in other reports. pops.intnih.gov

Long-Range Atmospheric Transport Evidence

Despite having physicochemical properties that would suggest a low potential for long-range atmospheric transport, such as a low vapor pressure, monitoring data provides clear evidence that methoxychlor can travel far from its points of use. pops.intospar.org The detection of methoxychlor in remote ecosystems like the Arctic and Antarctica, where it has not been used, confirms that it undergoes long-range environmental transport. pops.intun.org

Methoxychlor has been detected in various environmental media in these remote regions. In the Arctic, it has been found in the air, with concentrations ranging from 0.26 to 0.41 pg/m³ between 1992 and 1993. pops.int It has also been identified in Arctic ice cores, with a peak concentration of 4.7 ng/L associated with the early 1980s, as well as in terrestrial, avian, and marine biota. pops.int Furthermore, the compound has been detected in elephant seals in Antarctica. pops.int While models may underestimate its transport potential, the presence of methoxychlor in these pristine environments demonstrates that it is transported via atmospheric or oceanic currents, or a combination of both. pops.int

Table 3: Evidence of Methoxychlor in Remote Environments

Location Medium Measured Concentration Time Period Reference
Arctic Air 0.26 - 0.41 pg/m³ 1992-1993 pops.int
Arctic (Svalbard) Ice Core Peak of 4.7 ng/L Early 1980s pops.int
Arctic Biota Detected Various Studies pops.intun.org

Bioaccumulation, Bioconcentration, and Biomagnification Research with Methoxychlor, Ring 14c U

Bioconcentration in Aquatic Organisms

Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water. The bioconcentration factor (BCF) is a key metric used to quantify this process, representing the ratio of the chemical's concentration in an organism to its concentration in the water at steady state.

Chronic toxicity studies have been conducted on both fathead minnows and sheepshead minnows to determine safe environmental concentrations. For instance, the lowest chronic effect level for the fathead minnow has been reported, which informs regulatory criteria. epa.gov Similarly, chronic toxicity tests with sheepshead minnows have been performed to establish maximum acceptable toxicant concentrations. epa.gov These studies, while not providing direct BCF values for the radiolabeled methoxychlor (B150320), underscore the toxicological relevance of its accumulation. The metabolic processes in fish typically involve the breakdown of methoxychlor into more water-soluble compounds, which can be more easily excreted. cdc.gov This rapid metabolism is a key reason why methoxychlor is not expected to bioaccumulate significantly in fish. orst.edu

In contrast to fish, many aquatic invertebrates exhibit a higher potential for methoxychlor bioconcentration, often due to lower metabolic capacities. orst.edu

A detailed study on the brackish water bivalve, Corbicula japonica, exposed to Methoxychlor, [RING-14C(U)], provides specific insights into its bioconcentration potential. The research determined a steady-state bioconcentration factor (BCFss) of 2,010. This indicates a significant accumulation of the compound from the water. The study also identified mono- and bis-demethylated methoxychlor and their corresponding sulfate (B86663) conjugates as minor metabolites, suggesting some, albeit limited, metabolic transformation.

Predicted BCFs for other invertebrates also suggest a high potential for accumulation. For mussels, a BCF of 12,000 has been predicted, and for snails, a BCF of 8,570 has been suggested. orst.edu Aquatic invertebrates such as Daphnia, scuds, sideswimmers, and stoneflies have been shown to be highly sensitive to methoxychlor, with low LC50 values. orst.edu The high BCF values in these organisms are attributed to their limited ability to metabolize the compound. orst.edu

Interactive Data Table: Bioconcentration of Methoxychlor in Aquatic Invertebrates

SpeciesCommon NameBioconcentration Factor (BCF)BCF Type
Corbicula japonicaBrackish water bivalve2,010Steady-State (ss)
MytilidaeMussel12,000Predicted
GastropodaSnail8,570Predicted

The disparity in BCF values between fish and aquatic invertebrates highlights the critical role of species-specific metabolic capacity in determining the extent of methoxychlor bioconcentration. Fish generally exhibit a more developed enzymatic system for xenobiotic metabolism, which leads to a more rapid breakdown and elimination of methoxychlor. cdc.govorst.edu Consequently, the potential for biomagnification of the parent compound through the consumption of fish is considered to be lower.

In contrast, many invertebrates, such as certain bivalves and insects, show limited or no metabolism of methoxychlor. orst.edu This lack of metabolic degradation allows the compound to accumulate to much higher concentrations in their tissues relative to the surrounding water. These differences in metabolic pathways and efficiencies are a primary driver of the observed variations in BCFs across different aquatic species. The biotransformation of pesticides, including methoxychlor, is a key factor influencing their body burden and toxicity in aquatic organisms. researchgate.netnih.gov

Bioaccumulation in Food Webs and Ecosystems

Bioaccumulation encompasses the uptake of a chemical from all sources, including water, food, and sediment. When a chemical is transferred from one trophic level to the next through consumption, it can lead to biomagnification, where the concentration of the substance increases in organisms at successively higher levels in the food chain.

While specific studies tracking the trophic transfer of Methoxychlor, [RING-14C(U)] through entire aquatic food webs are limited, the principles of organochlorine pesticide bioaccumulation provide a framework for understanding its likely behavior. Organisms with high BCFs, such as the invertebrates discussed above, can serve as a significant source of methoxychlor for their predators.

When a predator consumes prey containing accumulated methoxychlor, the chemical is transferred to the predator's tissues. The efficiency of this transfer and the subsequent concentration in the predator depend on various factors, including the predator's feeding rate, metabolic capacity, and the chemical's properties. Given that some invertebrates can accumulate high levels of methoxychlor and are a food source for fish and other organisms, there is a potential for trophic transfer. eeer.orgresearchgate.neteeer.org However, the rapid metabolism of methoxychlor in higher trophic level organisms like fish may mitigate the extent of biomagnification of the parent compound through the food chain. cdc.gov

The bioaccumulation potential of a chemical is strongly influenced by its physicochemical properties, particularly its hydrophobicity, and the physiological characteristics of the organism, such as its lipid content. researchgate.net

Hydrophobicity: Methoxychlor is a hydrophobic (lipophilic) compound, meaning it has a low solubility in water and a high affinity for lipids. This property is a key driver of its tendency to partition from the aqueous environment into the fatty tissues of aquatic organisms. umweltbundesamt.deosti.gov The octanol-water partition coefficient (Kow) is a measure of a chemical's hydrophobicity, and for many organic chemicals, there is a positive correlation between log Kow and the bioconcentration factor. eeer.orgethz.ch

Lipid Content: Because of its lipophilic nature, methoxychlor tends to accumulate in tissues with high lipid content. Organisms with a higher percentage of body fat are likely to bioaccumulate greater concentrations of methoxychlor. When comparing contaminant levels across different species or individuals, concentrations are often normalized to the lipid content to account for this variability. The amount and type of lipids within an organism can influence the uptake and storage of hydrophobic compounds like methoxychlor. umweltbundesamt.de

Biotransformation-Dependent Bioaccumulation Kinetics

The potential for bioaccumulation of Methoxychlor, [RING-14C(U)], is intrinsically linked to the metabolic processes within an organism. The efficiency and pathways of biotransformation, which convert the parent compound into more readily excretable metabolites, are key determinants of its environmental persistence and accumulation in biological tissues.

Research in Aquatic Invertebrates

Studies involving the brackish water bivalve, Corbicula japonica, have provided insights into the bioaccumulation kinetics of Methoxychlor, [RING-14C(U)]. When exposed to the radiolabeled compound, these bivalves exhibited rapid uptake, reaching a steady-state concentration in their tissues within seven days. nih.govtandfonline.com Despite the hydrophobic nature of Methoxychlor, which would suggest a high potential for bioaccumulation, the primary form of the compound excreted by C. japonica was the unchanged parent molecule. nih.govtandfonline.com

Nevertheless, biotransformation was observed, leading to the formation of several metabolites. The primary metabolites identified were mono- and bis-demethylated forms of Methoxychlor, along with their corresponding sulphate conjugates. nih.govtandfonline.com Notably, glycoside conjugates, such as glucuronides and glucosides, were not detected in this species. nih.govtandfonline.com The elimination of the accumulated ¹⁴C was relatively swift during the depuration phase, with a calculated half-life of 2.2 days, indicating an effective, albeit parent-compound-dominated, excretion process. nih.govtandfonline.com

Research in Fish

In vertebrate species such as the channel catfish (Ictalurus punctatus), biotransformation is a significant factor influencing the distribution and retention of Methoxychlor. The liver serves as the principal site of metabolism, where Methoxychlor is transformed into hydroxylated and demethylated derivatives, including OH-MXC and HPTE. nih.gov To facilitate their removal from the body, these metabolites can undergo further conjugation with molecules like glucuronic acid. nih.gov Analysis of bile from exposed channel catfish confirmed the presence of the glucuronide conjugates of both OH-MXC and HPTE. nih.gov While the parent compound and its non-conjugated metabolites (OH-MXC and HPTE) were detected in tissues like muscle, visceral fat, brain, and gonads, the conjugated forms were absent from these sites. nih.gov

Further evidence of biotransformation in fish comes from in vitro research using precision-cut liver slices from rainbow trout (Oncorhynchus mykiss). This study demonstrated the formation of both mono- and bis-OH-MXC glucuronides as the predominant metabolites. nih.gov The unconjugated forms of these metabolites were found in only minor quantities, suggesting a highly efficient Phase II conjugation process in this particular fish species. nih.gov

Comparative In Vitro Metabolism

Significant species-specific variations in the metabolic pathways of Methoxychlor have been documented through comparative in vitro studies. Research utilizing liver slices from rats, mice, Japanese quail, and rainbow trout has underscored these differences. nih.gov

In rat liver preparations, Methoxychlor was swiftly metabolized to bis-OH-MXC, which was subsequently conjugated with glucuronic acid. A distinctive metabolite, bis-OH-MXC 4-O-sulphate 4'-O-glucuronide, was also uniquely identified in this species. nih.gov

In contrast, liver slices from mice and Japanese quail primarily yielded mono-OH-MXC and its glucuronide conjugate as the main metabolic products. nih.gov A dechlorinated mono-OH-MXC glucuronide was specifically noted in the mouse preparations. nih.gov

As previously mentioned, rainbow trout liver slices were proficient in producing substantial amounts of both mono- and bis-OH-MXC glucuronides. nih.gov

These observed differences in metabolic profiles are thought to be attributable to variations in the substrate specificity of the cytochrome P450 monooxygenase enzymes among the different species. nih.gov

Data Tables

The following tables provide a summary of the key findings from the research on the biotransformation-dependent bioaccumulation kinetics of Methoxychlor, [RING-14C(U)].

Table 1: Bioconcentration and Biotransformation of Methoxychlor, [RING-14C(U)] in Corbicula japonica

ParameterValueReference
Steady-State Bioconcentration Factor (BCFss)2010 nih.govtandfonline.com
Time to Reach Steady State7 days nih.govtandfonline.com
Depuration Half-Life2.2 days nih.govtandfonline.com
Major MetabolitesMono- and bis-demethylated Methoxychlor nih.govtandfonline.com
Conjugates IdentifiedSulphate conjugates nih.govtandfonline.com

Table 2: Major Biotransformation Products of Methoxychlor, [RING-14C(U)] in Liver Slices of Various Species

SpeciesMajor MetabolitesReference
Ratbis-OH-MXC glucuronide, bis-OH-MXC 4-O-sulphate 4'-O-glucuronide nih.gov
Mousemono-OH-MXC, mono-OH-MXC glucuronide, dechlorinated mono-OH-MXC glucuronide nih.gov
Japanese Quailmono-OH-MXC, mono-OH-MXC glucuronide nih.gov
Rainbow Troutmono- and bis-OH-MXC glucuronides nih.gov

Table 3: Compound Names

Abbreviation / NameFull Chemical Name
Methoxychlor, [RING-14C(U)]1,1'-(2,2,2-Trichloroethane-1,1-diyl)bis(4-methoxybenzene), [RING-14C(U)]
OH-MXC1,1,1-Trichloro-2-(4-hydroxyphenyl)-2-(4-methoxyphenyl)ethane
bis-OH-MXC1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane
HPTE2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane
mono-OH-MXC glucuronideGlucuronide conjugate of OH-MXC
bis-OH-MXC glucuronideGlucuronide conjugate of bis-OH-MXC
bis-OH-MXC 4-O-sulphate 4'-O-glucuronideDoubly conjugated metabolite of bis-OH-MXC
dechlorinated mono-OH-MXC glucuronideGlucuronide conjugate of dechlorinated mono-OH-MXC

Toxicological Mechanisms at Cellular and Molecular Levels of Methoxychlor, Ring 14c U

Molecular Interactions and Receptor Binding Studies

The biological activity of methoxychlor (B150320) is significantly influenced by its metabolism into demethylated compounds, which exhibit notable estrogenic activity. These metabolites interact with estrogen receptors, leading to disruptions in endocrine function.

The primary estrogenic metabolites of methoxychor are 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), a bis-demethylated metabolite, and monohydroxymethoxychlor, a mono-demethylated metabolite. nih.gov These compounds have been shown to bind to estrogen receptors (ERs), mimicking the action of endogenous estrogens. nih.gov HPTE, in particular, is considered a potent estrogenic metabolite. nih.govoup.comnih.gov

Studies have demonstrated that HPTE acts as a potent agonist for estrogen receptor alpha (ERα). oup.comcdc.gov In contrast, it exhibits minimal agonist activity with estrogen receptor beta (ERβ) and can act as an antagonist, abolishing the activity induced by 17β-estradiol. oup.comcdc.gov This differential interaction with ER isoforms highlights the complexity of its endocrine-disrupting effects. The estrogenic activity of these metabolites is believed to mediate many of the adverse reproductive effects associated with methoxychlor exposure. nih.gov

Estrogenic Activity of Methoxychlor Metabolites
MetaboliteReceptor InteractionObserved Activity
2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE)Estrogen Receptor α (ERα)Potent Agonist oup.comcdc.gov
2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE)Estrogen Receptor β (ERβ)Minimal Agonist/Antagonist oup.comcdc.gov
MonohydroxymethoxychlorEstrogen ReceptorsEstrogenic nih.gov

Enzymatic Modulation and Induction

Methoxychlor and its metabolites can significantly modulate the activity of various enzyme systems, most notably the cytochrome P450 (CYP) enzymes. These enzymes are crucial for the metabolism of a wide range of endogenous and exogenous compounds.

Research has shown that methoxychlor induces the expression of hepatic microsomal CYP2B and CYP3A proteins in rats. nih.gov This induction is selective, as no significant increase in CYP1A1 or CYP2E1 proteins was observed. nih.gov The mechanism behind this induction involves the elevation of the transcriptional rates of CYP2B1/2B2 and CYP3A. nih.gov Studies using human liver microsomes suggest that CYP2C19 and CYP1A2 may be the primary isozymes responsible for the demethylation of methoxychlor, while CYP2B isozymes are involved in the ring hydroxylation of methoxychlor and its derivatives. cdc.gov

The induction of these enzymes can alter the metabolism of methoxychlor itself, as well as other compounds, potentially leading to altered toxicity and biological activity. nih.gov

Induction of Cytochrome P450 Enzymes by Methoxychlor
Enzyme FamilySpecific IsozymesEffectMechanism
CYP2BCYP2B1/2B2Induction nih.govIncreased Transcriptional Rate nih.gov
CYP3A-Induction nih.govIncreased Transcriptional Rate nih.gov
CYP2CCYP2C19 (Human)Metabolism of Methoxychlor cdc.govDemethylation cdc.gov
CYP1ACYP1A2 (Human)Metabolism of Methoxychlor cdc.govDemethylation cdc.gov

Cellular Signaling Pathway Disruptions in Non-Target Organisms

Methoxychlor can disrupt several critical cellular signaling pathways in non-target organisms, leading to a cascade of adverse effects on cellular function and viability.

Intracellular Calcium Homeostasis Alterations

Methoxychlor has been shown to disrupt intracellular calcium (Ca²⁺) homeostasis. In MDCK renal tubular cells, methoxychlor induced a concentration-dependent increase in cytosolic Ca²⁺ concentrations. nih.gov This elevation in intracellular Ca²⁺ is a result of both the release of Ca²⁺ from intracellular stores and the influx of extracellular Ca²⁺. nih.gov The release from internal stores is dependent on phospholipase C, while the entry of extracellular Ca²⁺ occurs through protein kinase C- and econazole-sensitive channels. nih.gov Such disruptions in Ca²⁺ homeostasis can impact a multitude of cellular processes, including signaling, proliferation, and apoptosis. nih.gov

Mitosis Promoting Factor (MPF) Activity Modulation

While direct studies on the effect of methoxychlor on Mitosis Promoting Factor (MPF) are limited, there is substantial evidence that methoxychlor and its metabolites can modulate the activity of key cell cycle regulators. MPF, a complex of cyclin B and cyclin-dependent kinase 1 (Cdk1), is the master regulator of entry into mitosis. wikipedia.org

Studies have shown that methoxychlor can alter the levels of other cell cycle regulators, such as cyclin D2 and Cdk4, in antral follicles. nih.gov Specifically, methoxychlor was found to decrease the expression of both cyclin D2 and Cdk4. nih.gov By altering the expression of cyclins and Cdks, which are fundamental components of the cell cycle machinery, methoxychlor can indirectly influence the activity of MPF and disrupt the normal progression of the cell cycle. This disruption can lead to inhibition of cell proliferation and has been observed in mouse ovarian surface epithelium cells. nih.gov

Bipolar Mitotic Spindle Formation Interference

Methoxychlor exposure has been demonstrated to interfere with the proper formation of the bipolar mitotic spindle, a critical structure for accurate chromosome segregation during cell division. In studies with mouse oocytes, methoxychlor treatment resulted in abnormal spindle morphologies. nih.gov

The formation of a bipolar spindle is a highly regulated process that depends on the dynamic instability of microtubules. nih.gov Disruption of this process can lead to chromosome missegregation and aneuploidy, which can have severe consequences for cell viability and organismal development. The observation of abnormal spindle morphologies in oocytes exposed to methoxychlor suggests that this compound can interfere with the intricate molecular machinery that governs microtubule dynamics and spindle assembly. nih.gov This interference can contribute to the reproductive toxicity associated with methoxychlor exposure. epa.gov

Advanced Analytical Methodologies and Radiochemical Techniques in Methoxychlor, Ring 14c U Research

Separation and Detection of Parent Compound and Metabolites

A variety of sophisticated chromatographic and electrophoretic techniques are employed to analyze Methoxychlor (B150320), [RING-14C(U)] and its metabolites. The choice of method depends on the sample matrix, the concentration of the analytes, and the specific research question being addressed.

Gas Chromatography-Electron Capture Detection (GC-ECD)

Gas chromatography coupled with an electron capture detector (GC-ECD) is a well-established and highly sensitive technique for the analysis of halogenated compounds like methoxychlor. nih.govcdc.gov The principle involves volatilizing the sample and passing it through a capillary column with an inert carrier gas. The separation is based on the differential partitioning of compounds between the mobile gas phase and a stationary liquid phase coating the column walls. cdc.gov The ECD contains a radioactive source, typically Nickel-63, which emits electrons. When electrophilic compounds, such as the chlorine atoms in methoxychlor, pass through the detector, they capture these electrons, causing a measurable decrease in the standing current, which generates a signal. nih.govcdc.gov

This method has been successfully applied to determine methoxychlor concentrations in various biological samples, including human milk, serum, and adipose tissue. nih.gov Due to the non-specific nature of the ECD, confirmation of compound identity is often required, typically by analysis on a second column with a different stationary phase. epa.gov

Table 1: Example GC-ECD Method Parameters for Organochlorine Pesticide Analysis

ParameterConditionReference
Instrument Gas Chromatograph with Electron Capture Detector (ECD) thermofisher.com
Column Zebron ZB-MultiResidue-2, 30 m x 0.32 mm x 0.25 µm phenomenex.com
Injector Split/Splitless (SSL) thermofisher.com
Carrier Gas Helium, Constant Flow @ 1.8 mL/min phenomenex.com
Oven Program Initial 100°C (hold 1 min), ramp 20°C/min to 180°C, ramp 5°C/min to 270°C, ramp 20°C/min to 320°C (hold 2 min) thermofisher.com
Detector Electron Capture Detector (ECD) thermofisher.comphenomenex.com

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

For more definitive identification and quantification, gas chromatography is often coupled with tandem mass spectrometry (GC-MS/MS). This technique offers superior selectivity and sensitivity compared to GC-ECD by minimizing matrix interferences. hpst.cz After separation on the GC column, molecules are ionized, typically by electron impact (EI), which fragments them in a reproducible manner. The first quadrupole mass analyzer selects a specific precursor ion (e.g., the molecular ion of methoxychlor), which is then fragmented further in a collision cell. The second quadrupole analyzer selects specific product ions that are characteristic of the parent molecule. This process, known as Multiple Reaction Monitoring (MRM), results in a highly specific and sensitive signal. hpst.cz

GC-MS/MS has been utilized for the analysis of methoxychlor in human serum, demonstrating a higher sensitivity than GC-ECD. nih.govcdc.gov In one study, this method achieved a limit of detection (LOD) of 2.0 µg/L with a recovery of 113%. nih.govcdc.gov The technique is also suitable for analyzing metabolites of methoxychlor, provided they are sufficiently volatile or can be made so through derivatization. nih.gov

Table 2: Comparison of MS and MS-MS Spectra for Methoxychlor

Spectral ModeKey Fragment Ions (m/z)AdvantagesReference
Electron Impact (EI) MS 227 (base peak), 228Provides characteristic fragmentation pattern for initial identification. nih.govresearchgate.net
EI MS-MS Precursor Ion → Product Ions (MRM transitions)Greatly enhanced selectivity and sensitivity; reduces matrix interference. hpst.czresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is particularly advantageous for analyzing less volatile and more polar compounds, such as many of the hydroxylated and conjugated metabolites of methoxychlor, which are not amenable to GC without derivatization. researchgate.net In LC-MS, separation occurs in a liquid mobile phase on a packed column, often a reverse-phase C18 column. ca.gov The column effluent is then introduced into the mass spectrometer via an interface like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are soft ionization techniques that typically keep the molecule intact, yielding a strong signal for the pseudomolecular ion. researchgate.netfree.fr

Tandem mass spectrometry (LC-MS/MS) significantly enhances the specificity and sensitivity of the analysis. free.fr The LC-MS/MS technique can achieve detection limits in the low nanogram per liter range (e.g., 2 to 6 ng/L for some pesticides), making it ideal for environmental monitoring. free.fr It provides structural information that is crucial for the identification of unknown metabolites in complex biological and environmental samples. free.fr

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for Radiolabeled Tracing

Radiochemical techniques are indispensable in metabolic studies of Methoxychlor, [RING-14C(U)]. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used to separate the parent compound from its various metabolites. researchgate.net Following separation, the radioactivity of the distinct spots (TLC) or eluted fractions (HPLC) is measured using techniques like liquid scintillation counting or radio-imaging. This allows for the creation of a radiochromatogram, which maps the distribution of the 14C label among the different chemical forms.

Research on the degradation of [ring-14C]methoxychlor by the white rot fungus Phanerochaete chrysosporium utilized HPLC to separate nonpolar metabolites. researchgate.net The analysis of radiochromatograms led to the identification of several key metabolites, demonstrating the pathway of fungal degradation. researchgate.net

Table 3: Identified Metabolites of [14C]Methoxychlor via HPLC Radiolabeled Tracing in P. chrysosporium Culture

Peak ID (in study)Identified CompoundMetabolic TransformationReference
I1,1-Dichloro-2,2-bis(4-methoxyphenyl)ethene (DMDE)Dehydrochlorination researchgate.net
IIMethoxychlor (Parent Compound)N/A researchgate.net
IIIAnisic AldehydeOxidative Cleavage researchgate.net
IV1,1-Dichloro-2,2-bis(4-methoxyphenyl)ethane (DMDD)Reductive Dechlorination researchgate.net
V2,2,2-Trichloro-1-hydroxy-1,1-bis(4-methoxyphenyl)ethaneHydroxylation researchgate.net
VIAnisic AcidOxidation researchgate.net

Micellar Electrokinetic Chromatography (MEKC) Applications

Micellar Electrokinetic Chromatography (MEKC) is a variation of capillary electrophoresis (CE) that permits the separation of neutral analytes like methoxychlor. wikipedia.org The separation principle is based on the differential partitioning of analytes between an aqueous mobile phase and a pseudo-stationary phase of micelles. wikipedia.org An ionic surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the buffer at a concentration above its critical micelle concentration, leading to the formation of micelles. wikipedia.org Neutral molecules are separated based on their hydrophobicity and interaction with the hydrophobic core of the micelles.

MEKC has been successfully applied to the analysis of methoxychlor in drinking water. nih.gov The method, which involved a pre-concentration step using solid-phase extraction, was found to be highly sensitive, with a detection limit of 0.041 µg/L, and provided results comparable to those from GC-MS and LC-MS. nih.gov The technique is noted for its high separation efficiency, short analysis times, and low consumption of reagents. nih.gov

Sample Preparation and Extraction Techniques for Radiolabeled Compounds

Effective sample preparation is a critical prerequisite for the accurate analysis of Methoxychlor, [RING-14C(U)] and its metabolites, as it serves to isolate and concentrate the analytes from the sample matrix. ub.edu

For biological samples with high lipid content, such as adipose tissue or milk, the initial step is typically a liquid-liquid extraction with organic solvents to isolate the fat. nih.govcdc.gov This extract then undergoes a "cleanup" procedure to remove co-extracted lipids that could interfere with the analysis. Common cleanup techniques include gel permeation chromatography (GPC) and adsorption chromatography using materials like Florisil®. nih.govcdc.gov These methods have demonstrated methoxychlor recoveries ranging from 71% to 104%. cdc.gov

For environmental matrices like water, solid-phase extraction (SPE) is a widely used technique. nih.govub.edu The water sample is passed through a cartridge containing a solid sorbent (e.g., C18-bonded silica (B1680970) or a divinylbenzene (B73037) N-vinylpyrrolidone copolymer), which retains the methoxychlor. ub.edu The analyte is then eluted with a small volume of an organic solvent. An SPE method for methoxychlor in drinking water yielded a recovery of 89%. nih.gov

For solid environmental samples such as soil and sediment, extraction is often performed using sonication with a mixture of organic solvents, such as acetone (B3395972) and hexane. epa.gov Supercritical fluid extraction (SFE), which uses carbon dioxide under high pressure, is another efficient method that can provide recoveries between 84% and 100%. nih.gov

Table 4: Summary of Extraction Techniques for Methoxychlor

TechniqueMatrixKey StepsReported RecoveryReference
Solvent Extraction with Cleanup Biological (fatty) tissuesExtraction with organic solvents; Cleanup via GPC or Florisil® column.71-104% nih.govcdc.gov
Solid-Phase Extraction (SPE) WaterSample loading onto C18 or Oasis HLB cartridge; Elution with ethyl acetate (B1210297) and dichloromethane.89% nih.govub.edu
Liquid-Solid Extraction (LSE) Aquifer SlurryCentrifugation; Extraction of solid phase with water, methanol, and hexane.Not specified ub.edu
Sonication Extraction Soil/SedimentSonication with acetone/hexane mixture; Cleanup via Florisil® column.Not specified epa.gov
Supercritical Fluid Extraction (SFE) Environmental SamplesExtraction with supercritical CO2.84-100% nih.gov

Compound Index

Solvent Extraction and Cleanup Procedures (e.g., Gel Permeation Chromatography, Florisil®)

The initial step in analyzing Methoxychlor from solid or semi-solid matrices (e.g., soil, fatty tissues) involves extraction with organic solvents. nih.gov Following this, a cleanup stage is crucial to remove co-extracted interfering compounds like lipids, which can compromise chromatographic analysis. nih.govresearchgate.net

Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique that effectively separates large molecules, such as lipids, from smaller molecules like pesticides. researchgate.netwikipedia.org The fat-containing extract is passed through a column packed with porous gel. Larger molecules are excluded from the pores and elute first, while smaller molecules like methoxychlor penetrate the pores, resulting in a longer retention time and effective separation. nih.govwikipedia.org This method is widely used for cleaning up extracts from fatty samples before further analysis. nih.govresearchgate.net

Florisil® Cleanup: Florisil® is a trade name for a specific type of magnesium silicate (B1173343) that is used as a polar adsorbent in normal-phase chromatography. waters.comunitedchem.comweber.hu It is highly effective at retaining polar interferences from pesticide extracts. waters.comunitedchem.comnih.gov The sample extract, typically in a non-polar solvent like hexane, is passed through a cartridge containing Florisil®. While methoxychlor and other organochlorine pesticides pass through, more polar interfering substances are adsorbed onto the Florisil®, resulting in a cleaner extract. waters.comunitedchem.com The combination of solvent extraction with GPC and/or Florisil® cleanup provides high recovery rates for methoxychlor. nih.gov

Recovery Rates of Methoxychlor Using Various Cleanup Techniques
TechniqueMatrix TypeTypical Recovery Rate (%)Reference
Gel Permeation Chromatography (GPC) & Florisil®Biological (Fatty Tissues)71 - 104% nih.gov
Solid Phase Extraction (SPE)Water89% nih.govcdc.gov

Supercritical Fluid Extraction Methods

Supercritical Fluid Extraction (SFE) is an advanced analytical technique that serves as an alternative to traditional solvent extraction. scispace.com This method utilizes a supercritical fluid—most commonly carbon dioxide (CO₂)—which is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. scispace.commdpi.com

The primary advantages of SFE include reduced use of organic solvents, making it a "green" chemistry method, and faster extraction times. scispace.commdpi.com The solvating power of the supercritical fluid can be finely tuned by adjusting the pressure and temperature, allowing for selective extraction. scispace.commdpi.com For methoxychlor analysis, SFE with supercritical CO₂ provides an efficient extraction from various matrices. nih.govcdc.gov These extraction methods typically yield high recoveries, often ranging from 84% to 100%. nih.govcdc.gov The selectivity of SFE can often reduce the need for extensive post-extraction cleanup steps, streamlining the analytical workflow. vscht.cz

Comparison of Extraction Methods for Methoxychlor
MethodPrimary Solvent(s)Key AdvantagesTypical Recovery Rate (%)Reference
Solvent Extraction with GPC/Florisil® CleanupOrganic Solvents (e.g., Hexane, Acetonitrile)Well-established, effective for high-fat matrices71 - 104% nih.gov
Supercritical Fluid Extraction (SFE)Supercritical CO₂Reduced organic solvent use, faster, selective84 - 100% nih.govcdc.gov

Quantification and Mass Balance Determination Using Radiometry (e.g., ¹⁴CO₂ Evolution)

The use of Methoxychlor, [RING-¹⁴C(U)] is invaluable for metabolism and environmental fate studies. The ¹⁴C label allows for precise tracking and quantification of the parent compound and its degradation products, which is essential for determining a mass balance. selcia.comresearchgate.net A mass balance accounts for the distribution of the radiolabel throughout the experimental system (e.g., soil, water, organisms, and air) relative to the total amount initially applied. selcia.comresearchgate.net

Radiometric techniques are employed to quantify the amount of ¹⁴C in various fractions. Liquid Scintillation Counting (LSC) is the standard method for quantifying radioactivity in liquid samples, while solid samples like soil or biomass can be analyzed by combustion, which converts all ¹⁴C-labeled material into ¹⁴CO₂, which is then trapped and quantified by LSC. selcia.com

A critical aspect of these studies is measuring the complete degradation, or mineralization, of the methoxychlor molecule. usda.gov When microorganisms degrade the ¹⁴C-labeled aromatic rings of methoxychlor, ¹⁴CO₂ is released. usda.govasm.org This evolved ¹⁴CO₂ can be trapped in an alkaline solution and subsequently quantified. usda.gov Monitoring the cumulative evolution of ¹⁴CO₂ over time provides a direct measure of the rate and extent of mineralization. researchgate.netusda.gov For instance, studies using the white rot fungus Phanerochaete chrysosporium have demonstrated the ability to monitor the mineralization of [ring-¹⁴C]methoxychlor by measuring the evolution of ¹⁴CO₂. usda.gov

Example Data: Mineralization of [ring-¹⁴C]methoxychlor by P. chrysosporium
Incubation Time (Days)Cumulative ¹⁴CO₂ Evolution (% of initial ¹⁴C)Reference
10~2% usda.gov
20~5% usda.gov
30~8% usda.gov
40~10% usda.gov
Note: Data are illustrative based on graphical representations in the cited literature.

Ecological and Ecosystem Level Research of Methoxychlor, Ring 14c U

Impacts on Aquatic Ecosystems

Methoxychlor (B150320) is recognized for its potential to cause adverse effects in aquatic environments. Its lipophilic nature facilitates accumulation in organisms, and its chemical properties can disrupt fundamental biological processes. frontiersin.org

Influence on Primary Producers (e.g., Seaweed Photosynthesis)

While pesticides are generally known to be potentially harmful to non-target aquatic species, including primary producers, specific research detailing the direct impact of Methoxychlor on the photosynthetic processes of seaweed is not extensively covered in the available literature. The primary ecological concern noted for organisms like algae is the potential for bioaccumulation.

Effects on Invertebrate Embryonic Development and Reproduction

Research using invertebrate models has demonstrated that Methoxychlor can significantly impair early developmental stages. The sea urchin (Strongylocentrotus purpuratus) has been utilized as a model system to document these effects. nih.gov

Chronic exposure of sea urchin embryos to Methoxychlor leads to a dose-dependent decrease in normal first cleavage. nih.gov Subsequent cell divisions become irregular, with blastomeres dividing asymmetrically and asynchronously. nih.gov While a concentration of 10 parts per million (ppm) permitted development to the hatched blastula stage, embryos exposed to 100 ppm failed to hatch entirely. nih.gov

Acute, short-term exposure also results in significant developmental abnormalities. When fertilized eggs were exposed to 100 ppm of Methoxychlor for 90 minutes, development was abnormal as early as the four-cell stage. By 72 hours, over 90% of these embryos exhibited abnormal gut development, which indicates a disruption of the critical gastrulation process. nih.gov These findings show that Methoxychlor exposure can lead to cleavage retardation and abnormal morphogenetic processes. nih.gov

Effects of Methoxychlor on Sea Urchin Embryonic Development
Exposure TypeConcentration (ppm)Observed Effects
ChronicIncreasing ConcentrationsDecreased normal first cleavage; subsequent cleavages became irregular (asymmetrical and asynchronous). nih.gov
Chronic10Development proceeded through the hatched blastula stage. nih.gov
Chronic100Embryos did not hatch. nih.gov
Acute (90-minute pulse)100Abnormal development observed from the four-cell stage; >90% showed abnormal gut development by 72 hours (disrupted gastrulation). nih.gov

Trophic Transfer and Ecosystem Modeling of 14C-Labeled Methoxychlor

The use of 14C-labeled Methoxychlor is essential for studying its environmental fate and the potential for trophic transfer. Model systems are employed to understand how the compound degrades and moves through different environmental matrices.

In a model system using water and sediment from both brackish and freshwater sources, Methoxychlor, [RING-14C(U)] was found to degrade rapidly and was ultimately mineralized. nih.gov The initial degradation step involved either dechlorination to produce 1,1-dichloro-2,2-bis(4-methoxyphenyl)ethane (de-Cl-MXC) or CN-replacement to yield 2,2-bis(4-methoxyphenyl)acetonitrile (MXC-CN), which was then followed by O-demethylation. nih.gov

Interestingly, the dynamics of these metabolites differed significantly between the two sediment types. In brackish lake sediment, de-Cl-MXC accumulated temporarily. In contrast, in the river sediment, it was quickly converted to its demethylated metabolite. nih.gov This highlights how local environmental conditions, such as the presence of humic acid and oxygen levels, can influence the metabolic pathway and persistence of Methoxychlor and its byproducts. nih.gov Such studies are fundamental for developing accurate ecosystem models that can predict the behavior and risk of the pesticide.

Environmental Monitoring and Detection in Remote Areas

Despite restrictions on its use in many regions, Methoxychlor has been detected in remote ecosystems, demonstrating its potential for long-range environmental transport. amap.no Its presence in the Arctic, far from any significant local sources, confirms that the compound can travel long distances from agricultural areas at lower latitudes. amap.no

Monitoring studies have identified Methoxychlor in various environmental media in the Arctic, including air, snow, and biota. amap.no For instance, it was detected in over 50% of fish samples from parks in the Alaskan Arctic. amap.no Earlier studies reported its presence in snow from the Canadian Arctic, with one "brown snow" event, believed to have originated from Asia, containing Methoxychlor at a concentration of 0.066 ng/L in the melted snow. amap.no The detection of such contaminants in pristine polar regions is of significant concern, as they can accumulate in food chains and pose a risk to sensitive ecosystems. umweltbundesamt.de

Detection of Methoxychlor in Remote Environments
LocationSample MediumFinding / ConcentrationReference
Alaskan ArcticFishDetected in >50% of samples. amap.no
Canadian ArcticAirPresence confirmed. amap.no
Canadian ArcticSnowDetected at 0.066 ng/L in a "brown snow" event. amap.no

Regulatory Science and Research Data Requirements for Methoxychlor, Ring 14c U

Data Requirements for Pesticide Registration and Reregistration (e.g., EPA, EU Directives)

The registration and reregistration of pesticides like methoxychlor (B150320) in the United States and the European Union are governed by stringent data requirements designed to ensure the protection of human health and the environment. orst.eduepa.goveuropa.eu Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Commission require comprehensive scientific data to evaluate the potential risks associated with a pesticide's use. epa.goveuropa.eucirs-group.com

In the U.S., the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) mandates that the EPA reassess older pesticides to ensure they meet current scientific and regulatory standards. epa.govepa.gov For methoxychlor, the EPA issued a Guidance for Reregistration in 1988, which included a Data Call-In (DCI) notice requiring registrants to submit additional data on product and residue chemistry, human toxicology, environmental fate, and ecological effects. epa.govepa.gov However, the necessary data were not submitted, leading the EPA to determine that methoxychlor was not eligible for reregistration due to an incomplete database and significant concerns about its endocrine disruption effects and its persistent, bioaccumulative, and toxic (PBT) properties. epa.govbeyondpesticides.org Consequently, all tolerances for residues of methoxychlor were revoked in 2002, and its registered technical sources were canceled in 2003. epa.govbeyondpesticides.orgfederalregister.gov

The European Union employs a two-tiered regulatory process, starting with the approval of the active substance at the EU level, followed by the authorization of plant protection products by individual Member States. cirs-group.comreach24h.com The data requirements are detailed in regulations such as (EC) No 1107/2009, (EU) 283/2013, and (EU) 284/2013. reach24h.comselcia.com These requirements cover a wide range of studies, including toxicology, environmental fate, and residue analysis. cirs-group.com Methoxychlor was voluntarily withdrawn from the EU market by the chemical industry, and it is not listed in Annex I of Directive 91/414/EEC, meaning it is not approved for use as a plant protection product. ospar.org More recently, in alignment with its obligations under the Stockholm Convention, the EU has formally included methoxychlor in the list of restricted persistent organic pollutants (POPs), setting a stringent limit of 0.01 mg/kg for its presence as an unintentional trace contaminant in substances, mixtures, and articles. useforesight.ioeuropa.euul.comeuropa.eu

The following table summarizes the key data categories required by the EPA for pesticide registration and reregistration.

Data CategoryPurpose of Data
Product ChemistryTo identify the basic chemical characteristics of the pesticide, which informs storage and testing methods. orst.edu
Product PerformanceTo demonstrate the pesticide's effectiveness against the target pests. orst.edu
Hazard to Humans and Domestic AnimalsTo measure the toxicity and potential health effects from various exposure routes (oral, dermal, inhalation) over short and long terms. orst.edu
Hazard to Nontarget OrganismsTo evaluate the risks to wildlife, fish, plants, and other non-target species. orst.edu
Post-Application ExposureTo determine the potential exposure for individuals entering a treated area. orst.edu
Applicator/User ExposureTo assess the risks for individuals who mix, load, and apply the pesticide. orst.edu
Environmental FateTo understand how the pesticide breaks down in the environment and its potential to move into soil or water. orst.edu
Residue ChemistryTo determine the nature and amount of pesticide residue in or on food and feed. selcia.com

Mandates and Recommendations for 14C Radiolabeled Compound Use in Regulatory Studies

The use of carbon-14 (B1195169) (¹⁴C) radiolabeled compounds, such as Methoxychlor, [RING-¹⁴C(U)], is a critical and often mandatory component of the data packages required for pesticide registration by regulatory authorities worldwide. selcia.comselcia.comnih.gov The ¹⁴C isotope acts as a tracer, allowing scientists to accurately follow the path of a molecule, quantifying its uptake, distribution, metabolism, and excretion. nih.govnih.gov This provides a highly sensitive method for detection and is essential for establishing a mass balance, which accounts for the total fate of the applied substance. selcia.comselcia.com

Regulatory guidelines in the EU (Regulations 283/2013 and 284/2013) make the use of radiolabeled compounds mandatory for studying pesticide metabolism in crops (OECD 501 & 502) and livestock (OECD 503). selcia.com Similarly, the EPA requires these studies (OPPTS 860.1300) to determine the qualitative metabolic fate of the active ingredient. selcia.com By applying Methoxychlor, [RING-¹⁴C(U)] to plants or administering it to livestock, researchers can identify the nature and quantity of the parent compound and its metabolites that form the total residue. selcia.comselcia.com This information is fundamental for defining the residue of concern for risk assessment and for setting maximum residue levels (MRLs) in food commodities. selcia.com Studies on the effects of food processing on residues (OECD 507) also require the use of radiolabeled compounds. selcia.com

Understanding how a pesticide behaves in the environment is crucial for assessing its potential impact on non-target organisms and ecosystems. The use of ¹⁴C-labeled methoxychlor is essential for many environmental fate studies. For instance, studies on aerobic and anaerobic metabolism in soil (OECD 307) and aquatic sediment systems (OECD 308) mandate the use of a radiolabel. selcia.comselcia.comscymaris.com This allows for the precise measurement of degradation rates and the identification of breakdown products, including those that may become bound to soil or sediment. selcia.com While not always mandatory, using radiolabeled compounds is preferred for studies like hydrolysis (OECD 111) and phototransformation in water and soil, as it provides the best tool for quantification, pathway analysis, and establishing a mass balance. selcia.comselcia.comscymaris.comoecd.org

Toxicokinetic studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a substance in an organism. nih.gov The OECD Test Guideline 417 for toxicokinetics recommends using a ¹⁴C radiolabel unless it can be demonstrated that unlabelled material can be analyzed with equivalent sensitivity and specificity. selcia.comnih.gov Using Methoxychlor, [RING-¹⁴C(U)] allows for the quantitative determination of how the compound and its metabolites are distributed throughout the body's tissues, how they are chemically altered (biotransformation), and the routes and rates of their excretion from the body. selcia.comnih.gov This information is vital for understanding the potential for bioaccumulation and for extrapolating toxicological data from animal studies to human risk assessment. nih.gov

Scientific Basis for International Chemical Conventions (e.g., Stockholm Convention) Listing Criteria

Methoxychlor was added to Annex A of the Stockholm Convention on Persistent Organic Pollutants (POPs), mandating the elimination of its production and use. useforesight.iobrsmeas.orgpop-chemicals.lu This decision was based on a rigorous scientific evaluation by the POPs Review Committee (POPRC), which concluded that methoxychlor meets the screening criteria for a POP as defined in Annex D of the Convention. brsmeas.orgun.org The scientific basis for this listing rests on evidence demonstrating methoxychlor's properties of persistence, bioaccumulation, potential for long-range environmental transport (LRET), and adverse effects. brsmeas.orgun.org

Persistence: This criterion considers the substance's half-life in various environmental compartments. Studies showed that methoxychlor has a degradation half-life in water of 208 days, exceeding the criterion of two months. pops.int It is also persistent in soil, with a reported half-life of approximately 120 days. orst.edu

Bioaccumulation: This refers to the substance's ability to accumulate in living organisms. The Stockholm Convention sets a criterion of a bioconcentration factor (BCF) or bioaccumulation factor (BAF) greater than 5,000. Methoxychlor has demonstrated significant bioaccumulation, with a reported BCF of 6,945 in snails, clearly meeting the criterion. pops.int

Potential for Long-Range Environmental Transport (LRET): This is assessed through monitoring data showing the presence of the chemical in remote locations and its physicochemical properties that favor transport through air or water. Although specific LRET modeling data for methoxychlor is complex, its persistence and detection in various environmental media contribute to the concern for its transport far from its sources. brsmeas.org

Adverse Effects: Evidence of harm to human health or the environment is the final criterion. Methoxychlor is recognized for its endocrine-disrupting properties and is considered hazardous to the aquatic environment. epa.govpops.int The POPRC concluded that methoxychlor is likely to lead to significant adverse environmental and human health effects, warranting global action. brsmeas.org

The following table presents key data points that formed the scientific basis for listing methoxychlor under the Stockholm Convention.

Stockholm Convention CriterionResearch Finding for MethoxychlorSource
Persistence (Half-life in water > 2 months)Degradation half-life in water was 208 days. pops.int
Persistence (Half-life in soil > 6 months)Representative half-life in soil is ~120 days (approx. 4 months). orst.edu
Bioaccumulation (BCF or BAF > 5,000)Average Bioconcentration Factor (BCF) in snails was 6,945. pops.int
Adverse EffectsIdentified as a suspected endocrine disruptor, bioaccumulative, and hazardous to the aquatic environment. epa.govpops.int

Q & A

Q. What safety protocols are essential when handling methoxychlor in laboratory settings?

Methoxychlor is classified as a carcinogen (Carc. 2) and poses acute toxicity risks via ingestion, dermal contact, or inhalation . Key protocols include:

  • Engineering controls : Use fume hoods and closed systems to minimize airborne exposure during transfers .
  • Personal protective equipment (PPE) : Wear chemical-resistant gloves, lab coats, and safety goggles .
  • Decontamination : Wash hands thoroughly after handling and avoid eating/drinking in lab areas .
  • Storage : Keep in tightly sealed containers in cool, ventilated spaces away from oxidizers .

Q. How can methoxychlor stability be ensured during experimental storage?

Methoxychlor is chemically stable under standard laboratory conditions but decomposes at high temperatures (>200°C), releasing toxic gases like hydrogen chloride . Store in amber glass containers to prevent photodegradation and monitor storage conditions using thermal stability tests .

Q. What analytical methods are recommended for quantifying methoxychlor in aqueous solutions?

Batch adsorption studies using activated carbon slurries achieve ~36 mg/g efficiency, with optimal conditions at pH 6.5, 25°C, and 90-minute contact time . Validate results using Langmuir isotherms (R² > 0.98) and HPLC with UV detection .

Q. Which animal models are suitable for acute toxicity studies of methoxychlor?

Rodent models (rats/mice) are standard due to their metabolic similarity to humans. Endpoints include CNS depression (tremors, seizures) and organ weight changes in kidneys/liver . Dose ranges of 50–200 mg/kg/day are typical for acute exposure .

Advanced Research Questions

Q. How can contradictions in carcinogenicity data for methoxychlor be resolved?

Discrepancies arise from assay-specific outcomes (e.g., positive in mouse lymphoma assays but negative in CHO cell assays) . Mitigation strategies include:

  • Meta-analysis : Pool data from multiple studies (e.g., NCI reports) to assess dose-response trends .
  • Mechanistic studies : Evaluate estrogenic vs. non-estrogenic pathways using receptor-binding assays .
  • Species-specific adjustments : Account for metabolic differences (e.g., rodents vs. humans) in cytochrome P450 activity .

Q. What experimental designs are optimal for studying transgenerational epigenetic effects of methoxychlor?

Skinner et al. (2014) used a three-generation rodent model with gestational exposure to 200 mg/kg/day . Key steps:

  • Exposure window : Treat pregnant females (F0) during gonadal development in F1 embryos .
  • Phenotyping : Assess F2 and F3 offspring for obesity, kidney disease, and ovarian abnormalities via histopathology .
  • Epigenetic analysis : Perform bisulfite sequencing on sperm/ova to identify differentially methylated regions (DMRs) .

Q. How should longitudinal neurotoxicity data from methoxychlor studies be analyzed statistically?

Dunson (2003) applied Bayesian latent trait models to motor activity data in rats . Methodological steps:

  • Generalized linear models (GLMs) : Link repeated measurements (counts, continuous) to age-specific latent traits .
  • Markov Chain Monte Carlo (MCMC) : Estimate posterior distributions for dose-dependent trends .
  • Transition models : Account for autocorrelation in longitudinal data using lagged latent traits .

Q. What mitigation strategies are effective for methoxychlor contamination in laboratory waste?

  • Adsorption : Use activated carbon columns (33–36 mg/g efficiency) in continuous-flow systems .
  • Thermal degradation : Incinerate at 850°C with scrubbers to neutralize HCl emissions .
  • Bioremediation : Explore microbial degradation pathways (e.g., Sphingomonas spp.) for soil/water decontamination .

Methodological Notes

  • Dose-Response Modeling : Use Hill equations to quantify non-linear relationships between methoxychlor exposure and reproductive toxicity (e.g., ED₅₀ for reduced litter size) .
  • Confounding Variables : Control for endocrine disruptors in animal feed using gas chromatography-mass spectrometry (GC-MS) .
  • Ethical Compliance : Follow OECD Guidelines 443 (extended one-generation study) for multi-generational research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.